molecular formula C10H9N3O B8679380 N-[4-(pyrazol-3-yl)-phenyl]-formamide

N-[4-(pyrazol-3-yl)-phenyl]-formamide

Cat. No.: B8679380
M. Wt: 187.20 g/mol
InChI Key: MSFINEPXLGHTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Pyrazol-3-yl)-phenyl]-formamide is a small organic molecule featuring a formamide group (–NH–CHO) attached to a para-substituted phenyl ring bearing a pyrazole moiety at the 3-position. This structure combines the hydrogen-bonding capacity of the formamide group with the aromatic and heterocyclic properties of the pyrazole-phenyl system.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]formamide

InChI

InChI=1S/C10H9N3O/c14-7-11-9-3-1-8(2-4-9)10-5-6-12-13-10/h1-7H,(H,11,14)(H,12,13)

InChI Key

MSFINEPXLGHTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with N-[4-(pyrazol-3-yl)-phenyl]-formamide, enabling comparisons of physicochemical properties, synthesis, and biological activities.

N-(4-Sulfamoylphenyl)formamide Derivatives

  • Example: N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)formamide (). Structure: Phenyl ring substituted with a sulfamoyl-pyrimidine group at the 4-position, linked to a formamide. Key Differences: Replaces pyrazole with a sulfamoyl-pyrimidine, enhancing hydrogen-bonding and steric bulk. Synthesis: Prepared via coupling reactions (e.g., Suzuki-Miyaura) using boronate esters or palladium catalysis .

Styryl-Substituted Formamides

  • Examples : (Z)- and (E)-N-(4-Hydroxystyryl)formamide ().
    • Structure : Formamide linked to a styryl (vinylbenzene) group with a para-hydroxyl substituent.
    • Key Differences : Styryl group introduces geometric isomerism (Z/E) and conjugated π-systems, absent in the pyrazole analog.
    • Bioactivity : Antimicrobial activity against E. coli and S. aureus (MIC values: 25–50 μg/mL) .

Pyrazole-Ring-Substituted Formamides

  • Examples: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (). N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide (). Structure: Formamide directly attached to a dihydro-pyrazole ring. Key Differences: Pyrazole is part of a saturated, non-aromatic system, reducing planarity compared to the target compound. Synthesis: Crystallographically characterized via condensation reactions; yields ~60–70% .

Boronate-Ester-Substituted Phenyl Formamide

  • Example : N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide ().
    • Structure : Phenyl ring substituted with a boronate ester at the 4-position.
    • Key Differences : Boronate ester enables Suzuki-Miyaura cross-coupling, useful in synthesizing biaryl systems.
    • Applications : Intermediate in synthesizing fluorinated or heteroaromatic pharmaceuticals .

Carboxamide Analogs with Aromatic Substituents

  • Example : 2-(Ethylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide ().
    • Structure : Carboxamide linked to a trifluoromethoxy-phenyl group and a pyridine-thioether.
    • Key Differences : Carboxamide (–CONH–) replaces formamide (–NH–CHO); trifluoromethoxy enhances lipophilicity.
    • Properties : Predicted pKa = 10.48, boiling point = 357°C, suggesting thermal stability .

Comparative Data Table

Compound Class Molecular Weight (g/mol) Key Substituent Bioactivity/Application Synthesis Yield/Notes Reference ID
Target Compound ~215 (estimated) 4-Pyrazol-3-yl-phenyl N/A (inferred kinase inhibition) Likely Pd-catalyzed coupling
N-(4-Sulfamoylphenyl)formamide 613 (derivative in [2]) Sulfamoyl-pyrimidine Intermediate for kinase inhibitors 38% yield via coupling
Styryl-formamides ~177 4-Hydroxystyryl Antimicrobial (MIC 25–50 μg/mL) Fungal secondary metabolites
Pyrazole-formamides ~245 () Dihydro-pyrazole Crystallographically characterized Condensation (60–70% yield)
Boronate-ester formamide ~263 4-Boronate ester Suzuki coupling intermediate Borylation followed by formylation
Carboxamide analog 342 Trifluoromethoxy-pyridine Predicted thermal stability Multi-step organic synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.